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molecular formula C4H3N3O4 B1335859 Dihydroxy-1,2,4-triazine-6-carboxylic acid CAS No. 13924-15-7

Dihydroxy-1,2,4-triazine-6-carboxylic acid

Cat. No. B1335859
M. Wt: 157.08 g/mol
InChI Key: PLKNGGRZZIWWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029538B2

Procedure details

4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid. Sulfuric acid (10 mL, 200 mmol) was carefully added to a mixture of 4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester (1100 mg, 3.4 mmol) and water (2 mL). The mixture became homogenous after a few minutes. The reaction mixture was stirred at 40° C. overnight, was cooled to rt and was carefully added to ice. The mixture was saturated with solid NaCl and was extracted repeatedly from EtOAc (3×). The combined EtOAc layer was washed with brine, dried over magnesium sulfate, and concentrated to give the product as foam (100%). LCMS m/z=294 (M+1); 1H NMR (Methanol d4) δ: 7.35-7.31 (2 m, 4H), 4.95 (m, 1H), 4.31 (q, 2H, J=7.0 Hz), 1.41 (d, 6H, J=6.6 Hz).
Name
4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester
Quantity
1100 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
FC1C=CC([N:8]2[C:13](=[O:14])[C:12]([C:15]([OH:17])=[O:16])=[N:11][N:10](C(C)C)[C:9]2=[O:21])=CC=1.S(=O)(=O)(O)O.C(OC(C1C(=O)N(C2C=CC(F)=CC=2)C(=O)N(C(C)C)N=1)=O)C.[Na+].[Cl-]>O>[O:21]=[C:9]1[NH:8][C:13](=[O:14])[C:12]([C:15]([OH:17])=[O:16])=[N:11][NH:10]1 |f:3.4|

Inputs

Step One
Name
4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(N(N=C(C1=O)C(=O)O)C(C)C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester
Quantity
1100 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(N(C(N(N1)C(C)C)=O)C1=CC=C(C=C1)F)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture became homogenous after a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
ADDITION
Type
ADDITION
Details
was carefully added to ice
EXTRACTION
Type
EXTRACTION
Details
was extracted repeatedly from EtOAc (3×)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NN=C(C(N1)=O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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